molecular formula C8H7N3O2 B1593244 6-Nitro-1H-indol-4-amine CAS No. 885520-44-5

6-Nitro-1H-indol-4-amine

Cat. No. B1593244
M. Wt: 177.16 g/mol
InChI Key: BIPDYNQMNKZUFH-UHFFFAOYSA-N
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Description

“6-Nitro-1H-indol-4-amine” is a chemical compound . The indole unit is incorporated in many natural compounds, such as alkaloids, fungal metabolites, and marine products . Indole derivatives possess a wide spectrum of biological activities .


Synthesis Analysis

A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol . Proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Nitro-1H-indol-4-amine” include the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal, which leads to the respective enamines . These enamines can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .

Scientific Research Applications

Catalysis and Organic Synthesis

6-Nitro-1H-indol-4-amine and related compounds are pivotal in the synthesis of amines, which are crucial for drugs, biologically active molecules, pharmaceuticals, dyes, polymers, etc. The reduction of nitro compounds to amines is a key transformation in organic chemistry, often facilitated by heterogeneous nanocatalysts, including graphene-based catalysts due to their high catalytic prowess and recovery advantages (Nasrollahzadeh et al., 2020). Moreover, the utility of 6-nitro indole derivatives in synthesizing polyheterocyclic systems, such as pyrrolocarbazoles, showcases their role in creating complex organic architectures, with their nitro group's easy reducibility to amine opening pathways for further elaborations (Alice Benzi et al., 2019).

Biodegradation

The biodegradation of nitroaromatic compounds, including 6-Nitro-1H-indol-4-amine analogs, is critical for environmental remediation. Microbial systems capable of transforming or degrading nitroaromatic compounds have been identified, with anaerobic bacteria reducing the nitro group to amines and aerobic bacteria employing various strategies for nitro group removal. These microbial processes are essential for mitigating environmental pollution caused by nitroaromatic compounds (J. Spain, 2013).

Synthesis of Amines

The conversion of nitro compounds to amines is an extensively used catalytic process in both fine and bulk chemical industries. Recent advancements have seen the development of catalysts based on non-noble metals like Fe, Co, Ni, and Cu, which are now considered "standard" catalysts for this transformation. These catalysts are highlighted for their economic and environmental benefits, underscoring the importance of 6-Nitro-1H-indol-4-amine derivatives in synthesizing valuable amines (D. Formenti et al., 2018).

Hydroamination

The direct conjugation of olefins with nitroaromatics, including 6-Nitro-1H-indol-4-amine derivatives, presents a novel approach to forming carbon-nitrogen bonds, critical in the synthesis of amines. This process, facilitated by palladium catalysis, showcases the versatility of nitro compounds in organic synthesis and their potential in creating complex molecules relevant to pharmaceutical research (Jinghan Gui et al., 2015).

properties

IUPAC Name

6-nitro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDYNQMNKZUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646457
Record name 6-Nitro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-indol-4-amine

CAS RN

885520-44-5
Record name 6-Nitro-1H-indol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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